molecular formula C6H10ClF2NO3 B2621283 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride CAS No. 2309446-71-5

2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride

Cat. No.: B2621283
CAS No.: 2309446-71-5
M. Wt: 217.6
InChI Key: GEMACKUGJLBLRS-UHFFFAOYSA-N
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Description

This compound features a four-membered azetidine ring substituted with a methoxy group at the 3-position, coupled with a difluoroacetic acid moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO3.ClH/c1-12-5(2-9-3-5)6(7,8)4(10)11;/h9H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMACKUGJLBLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of difluoroacetic acid with a methoxy-substituted azetidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Scientific Research Applications

2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

a) 2,2-Difluoro-2-(Piperidin-2-yl)Acetic Acid Hydrochloride
  • Structure : Replaces azetidine with a six-membered piperidine ring.
  • Impact : Larger ring size reduces ring strain but alters conformational flexibility. Piperidine derivatives often exhibit enhanced bioavailability due to improved passive diffusion .
  • Molecular Formula: C₇H₁₂ClF₂NO₂ (inferred from ).
b) 2,2-Difluoro-2-(3-Hydroxypiperidin-3-yl)Acetic Acid Hydrochloride (CAS: 2230803-42-4)
  • Structure : Piperidine ring with a hydroxyl group instead of methoxy.
  • However, it may reduce lipophilicity and membrane permeability .
c) Methyl 2-(4,4-Difluoropyrrolidin-2-yl)Acetate Hydrochloride
  • Structure : Five-membered pyrrolidine ring with 4,4-difluoro substitution and an ester group.
  • Impact : The ester (vs. free acid) increases lipophilicity, favoring absorption. Pyrrolidine’s smaller size compared to piperidine may enhance target selectivity in enzyme inhibition .

Substituent Variations on Azetidine

a) 2-(3,3-Dimethylazetidin-1-yl)Acetic Acid Hydrochloride
  • Structure : Azetidine with 3,3-dimethyl groups; lacks fluorine atoms.
  • The absence of fluorine decreases electronegativity, altering electronic interactions .
  • Molecular Formula: C₇H₁₃ClNO₂ ().
b) Ethyl 2-(Azetidin-3-yl)-2-Fluoroacetate Hydrochloride (CAS: 1780567-99-8)
  • Structure: Monofluoro substitution and ethyl ester instead of difluoro-free acid.
  • Impact : Single fluorine reduces electronic effects compared to difluoro analogs. The ester group may serve as a prodrug, requiring hydrolysis for activation .

Aromatic vs. Aliphatic Substitutions

(Dimethylamino)(3-Methylphenyl)Acetic Acid Hydrochloride (CAS: 1390653-98-1)
  • Structure: Aromatic phenyl ring with dimethylamino and methyl groups.
  • Impact : The aromatic system enables π-π stacking interactions, common in receptor-binding applications. However, the lack of a heterocyclic ring reduces conformational constraints .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Hypothesized Properties
Target Compound Not Provided C₈H₁₂ClF₂NO₃ 3-Methoxyazetidine, difluoroacetic acid High solubility, metabolic stability
2,2-Difluoro-2-(Piperidin-2-yl)Acetic Acid HCl Not Provided C₇H₁₂ClF₂NO₂ Piperidine core Enhanced bioavailability
2-(3,3-Dimethylazetidin-1-yl)Acetic Acid HCl Not Provided C₇H₁₃ClNO₂ 3,3-Dimethylazetidine Steric hindrance, reduced binding affinity
Methyl 2-(4,4-Difluoropyrrolidin-2-yl)Acetate HCl Not Provided C₈H₁₂ClF₂NO₂ 4,4-Difluoropyrrolidine, ester Lipophilic prodrug potential

Research Implications

  • Synthetic Routes: describes reflux conditions with ZnCl₂ for analogous thiazolidinone synthesis, suggesting possible adaptation for azetidine derivatives .
  • Biological Activity : Fluorine substitution (as in the target compound) is linked to improved pharmacokinetics in antiviral and anticancer agents .
  • Solubility vs. Permeability : Methoxy and hydroxyl groups balance solubility and permeability, critical for CNS-targeting drugs .

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